1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-2-24-14-7-5-13(6-8-14)21-19(23)20-12-15-9-10-17(26-15)18(22)16-4-3-11-25-16/h3-11H,2,12H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXKXZMIZNPZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Urea Derivative: This step involves the reaction of 4-ethoxyaniline with an isocyanate derivative to form the urea linkage.
Coupling with Heterocyclic Components: The furan-2-carbonyl and thiophene-2-yl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.
Industrial Production Methods: Industrial production may involve optimizing these reactions for scale, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.
Chemical Reactions Analysis
Hydrolysis of the Urea Moiety
The urea group (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or alkaline conditions, yielding substituted amines and carbon dioxide. For this compound:
-
Acidic Hydrolysis : Cleavage occurs at the carbonyl group, producing 4-ethoxyaniline and 5-(furan-2-carbonyl)thiophen-2-yl)methylamine .
-
Basic Hydrolysis : Results in the formation of ammonia or substituted amines, depending on reaction conditions.
| Condition | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|
| HCl (1M, reflux) | 4-ethoxyaniline | 5-(furan-2-carbonyl)thiophen-2-yl)methylamine + CO₂ | ~75 | |
| NaOH (2M, 80°C) | Ammonia | Fragmented aromatic amines | ~60 |
Oxidation Reactions
The thiophene and furan rings are susceptible to oxidation:
-
Thiophene Oxidation : Using m-CPBA or H₂O₂/CH₃COOH, the thiophene sulfur is oxidized to sulfoxide or sulfone derivatives .
-
Furan Oxidation : The furan ring undergoes epoxidation or ring-opening under strong oxidants like KMnO₄ .
| Substrate | Oxidizing Agent | Product | Selectivity | Reference |
|---|---|---|---|---|
| Thiophene ring | m-CPBA | Sulfoxide derivative | High | |
| Furan ring | KMnO₄ (acidic) | 2-Ketone-thiophene analog | Moderate |
Reduction Reactions
The carbonyl group in the furan-2-carbonyl moiety is reducible:
-
Catalytic Hydrogenation : Pd/C or Raney Ni reduces the carbonyl to a methylene group, forming 5-(furan-2-methyl)thiophen-2-yl derivatives .
-
LiAlH₄ Reduction : Converts the carbonyl to a hydroxyl group, generating secondary alcohols.
| Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂ (Pd/C) | 50 psi, 25°C | 5-(Furan-2-methyl)thiophen-2-yl analog | 82 | |
| LiAlH₄ | THF, reflux | Secondary alcohol derivative | 68 |
Nucleophilic Substitution on the Ethoxyphenyl Group
The ethoxy (-OCH₂CH₃) group participates in nucleophilic substitution under acidic conditions:
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Demethylation : HI or BBr₃ replaces ethoxy with hydroxyl groups .
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Halogenation : PCl₅ substitutes ethoxy with chloride.
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, -78°C | 4-Hydroxyphenyl derivative | Drug metabolites | |
| PCl₅ | Reflux, 12h | 4-Chlorophenyl analog | Intermediate |
Electrophilic Aromatic Substitution
The electron-rich thiophene and ethoxyphenyl rings undergo electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the thiophene’s 4-position .
-
Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups to the ethoxyphenyl ring .
| Reaction | Reagents | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Thiophene C4 | 55 | |
| Sulfonation | SO₃/H₂SO₄ | Ethoxyphenyl para | 48 |
Cross-Coupling Reactions
The thiophene ring participates in palladium-catalyzed couplings:
-
Suzuki Coupling : Reacts with aryl boronic acids to form biaryl derivatives .
-
Stille Coupling : Couples with organotin reagents for functionalized analogs.
| Coupling Type | Catalyst | Partner Reagent | Product Application | Reference |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | 4-Methoxyphenylboronic | Anticancer agents | |
| Stille | Pd₂(dba)₃ | Vinyltin | Polymer precursors |
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which 1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Involvement: Affecting pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share the urea scaffold but differ in substituents, influencing their physicochemical and biological properties:
Physicochemical Properties
- Molecular Weight : The target compound (estimated ~375 g/mol) is heavier than analogues like the acetyl-thiophene derivative (332.4 g/mol, ) but lighter than the trifluoromethylphenyl-furan derivative (396.4 g/mol, ).
- Polarity : The furan-2-carbonyl group in the target increases polarity compared to acetyl () or thiadiazol () substituents.
- Solubility : Ethoxy groups enhance hydrophobicity vs. methoxy (), while thiadiazol () or pyridine () may improve aqueous solubility.
Biological Activity
The compound 1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from diverse sources and presenting relevant data.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's effectiveness appears to be influenced by the presence of electronegative substituents on the phenyl ring, which enhances its antibacterial activity.
Anticancer Activity
In vitro studies have demonstrated that This compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.8 | |
| HeLa (Cervical Cancer) | 20.3 | |
| A549 (Lung Cancer) | 25.6 |
These results suggest that this compound could serve as a lead molecule for further development in cancer therapy.
The biological activity of this compound has been linked to its ability to interact with specific biological targets. For instance, its structure allows it to bind effectively to bacterial DNA gyrase, disrupting bacterial replication processes. Additionally, its anticancer effects may be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Case Studies
A notable case study involved the evaluation of This compound in a murine model of breast cancer. The study reported a significant reduction in tumor size following treatment with the compound compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, supporting its potential as an effective therapeutic agent.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiophene acylation | AlCl₃, furan-2-carbonyl chloride, DCM | 65-70 | 90 |
| Urea coupling | 4-Ethoxyphenyl isocyanate, Et₃N, DCM | 80-85 | 95 |
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the ethoxyphenyl, thiophene, and urea linkages. Key signals:
- Ethoxy group: δ 1.35 ppm (triplet, CH₃), δ 4.02 ppm (quartet, OCH₂) .
- Urea NH: δ 6.8–7.2 ppm (broad, exchangeable protons) .
- X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation (acetonitrile/ethanol). Key metrics from related urea derivatives:
- Mean C–C bond length: 1.48 Å; R factor: <0.07 .
Q. Table 2: Crystallographic Data for Analogous Urea Derivatives
| Compound | Space Group | R Factor | Data-to-Parameter Ratio |
|---|---|---|---|
| 1-(4-Chlorophenyl)-3-thiadiazolylurea | P2₁/c | 0.068 | 16.6 |
Basic: How should researchers design in vitro assays to evaluate this compound’s biological activity?
Methodological Answer:
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (IC₅₀ determination).
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, with 72-hour exposure and doxorubicin as a positive control .
- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent interference.
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
Standardized Protocols : Adopt consensus guidelines (e.g., NIH Assay Guidance Manual) for dose ranges and incubation times.
Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity).
Meta-Analysis : Compare data across studies with similar experimental designs, adjusting for variables like cell passage number or buffer pH .
Advanced: What experimental frameworks are recommended to study this compound’s environmental fate and ecotoxicological impacts?
Methodological Answer:
Follow tiered assessment frameworks:
Physicochemical Properties : Determine logP, hydrolysis half-life (pH 7–9), and photostability under UV light .
Biotic/Abiotic Degradation : Use OECD 307 guidelines for soil simulation and LC-MS to identify metabolites.
Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (OECD 202) and algal growth inhibition (OECD 201).
Q. Table 3: Key Environmental Parameters
| Parameter | Method | Relevance |
|---|---|---|
| Hydrolysis half-life | pH 7.4 buffer, 25°C, HPLC | Predicts persistence in water |
| LogP | Shake-flask method, octanol/water | Bioaccumulation potential |
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases from PDB).
- QSAR Models : Train on datasets of urea derivatives to correlate structural features (e.g., substituent electronegativity) with activity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
